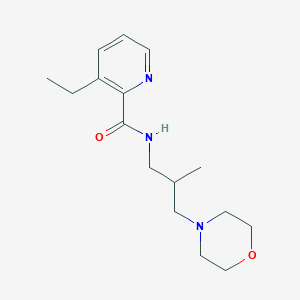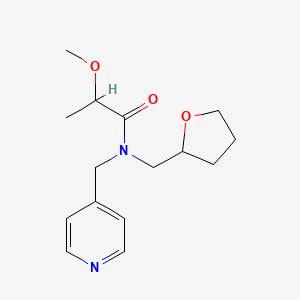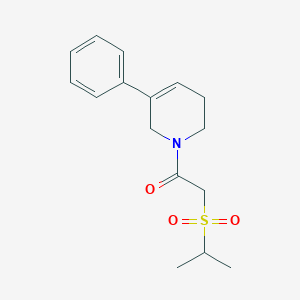![molecular formula C17H21FN2O3 B7056128 1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7056128.png)
1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one is a chemically significant compound that draws interest across multiple scientific disciplines. Its unique structural composition lends itself to a range of applications from biological research to synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one, a series of carefully orchestrated reactions are involved. Typically, this process may start with the reaction between benzylamine and a suitable pyrrolidin-2-one derivative. The key steps include:
N-alkylation: : This step introduces the benzyl group to the pyrrolidine core.
Fluorination: : Incorporation of the fluorine atom is generally achieved using a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Hydroxymethylation: : This involves the addition of a hydroxymethyl group, possibly through formaldehyde under basic conditions.
These reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production often leverages automated systems to replicate the synthetic routes on a larger scale. Efficiency is key, utilizing continuous flow reactors and optimized reagents to produce the compound in bulk, adhering to stringent safety and quality standards.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one undergoes several types of chemical reactions:
Reduction: : Reduction reactions typically target the carbonyl group, transforming it into hydroxyl derivatives.
Substitution: : The benzyl and pyrrolidine components can be substituted under the right conditions, leading to diverse functional analogs.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminium hydride are frequently used.
Substitution: : Reacts with halogens or nucleophiles under catalytic conditions.
Major Products
The major products formed are generally derivatives of the original compound with modified functional groups that can be tailored for specific research purposes.
Scientific Research Applications
1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one is extensively used in:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : In biochemical assays to study enzyme interactions.
Medicine: : Potential therapeutic agent for neurodegenerative diseases due to its interaction with neurological pathways.
Industry: : Utilized in developing high-performance materials.
Mechanism of Action
The compound primarily exerts its effects through molecular interactions with specific targets. It binds to enzymes or receptors, altering their function or activity. This interaction often involves the formation of hydrogen bonds or ionic interactions, influencing the biological pathway it targets.
Comparison with Similar Compounds
Compared to other pyrrolidine derivatives, 1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one stands out due to its fluorine and benzyl groups which enhance its reactivity and specificity. Similar compounds include:
1-benzyl-4-hydroxymethylpyrrolidin-2-one
1-benzyl-4-(fluoromethyl)pyrrolidin-2-one
1-benzyl-4-pyrrolidinone
Each of these compounds offers varying degrees of reactivity and application potential but lacks the unique combination of functional groups found in our compound of interest.
Feel free to explore further or ask for more specifics on any of these sections!
Properties
IUPAC Name |
1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c18-14-7-15(11-21)20(10-14)17(23)13-6-16(22)19(9-13)8-12-4-2-1-3-5-12/h1-5,13-15,21H,6-11H2/t13?,14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCMTYXDEJFYJV-FGRDXJNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CO)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7056060.png)
![(2S,4R)-1-[1-(2-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B7056064.png)
![[(2S,4R)-4-fluoro-1-(1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7056071.png)
![6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7056079.png)

![5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7056090.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]-3-methoxybenzonitrile](/img/structure/B7056102.png)
![5-fluoro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7056115.png)

![[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B7056131.png)
![[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]methanone](/img/structure/B7056134.png)
![(3S,4S)-4-methyl-1-[2-(oxan-2-ylmethoxy)propanoyl]pyrrolidine-3-carboxamide](/img/structure/B7056138.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7056143.png)
